1-[(2,4-dichlorophenyl)methyl]-N-(3,4-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. The structure can provide information about the functional groups present in the compound, which can give insights into its reactivity .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired product. The synthesis analysis would involve a detailed study of these reactions, including the reagents, conditions, and mechanisms involved .Molecular Structure Analysis
This involves determining the 3D structure of the molecule, which can be done using techniques like X-ray crystallography . The molecular structure can provide information about the spatial arrangement of atoms in the molecule and the lengths and angles of the chemical bonds.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can provide information about the compound’s reactivity and potential uses .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, and stability. These properties can provide information about how the compound behaves under different conditions .Scientific Research Applications
Anticonvulsant Applications
Compounds structurally related to the one have been investigated for their anticonvulsant properties. Enaminones, for example, have been studied for their hydrogen bonding and potential as anticonvulsant agents due to their ability to interact with biological targets through specific conformational arrangements and hydrogen bond networks (Kubicki, Bassyouni, & Codding, 2000).
Antidepressant and Nootropic Agents
Research into the synthesis and biological evaluation of certain hydrazone and azetidinone derivatives has shown potential antidepressant and nootropic activities. These studies suggest that modifications to the chemical structure can lead to significant biological activity, indicating a pathway for the development of new therapeutic agents (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Cannabinoid Receptor Antagonists
Certain pyrazole carboxamide derivatives have been identified as potent and selective antagonists for the CB1 cannabinoid receptor, underscoring the therapeutic potential of such compounds in modulating cannabinoid receptor activity (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Aromatic Polyamides
The synthesis and characterization of aromatic polyamides based on bis(ether-carboxylic acid) or dietheramine derivatives have been explored, revealing applications in materials science due to their thermal stability, solubility in organic solvents, and potential for creating transparent, tough films (Yang, Hsiao, & Yang, 1999).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-N-(3,4-dimethoxyphenyl)-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2O4/c1-28-18-8-7-15(11-19(18)29-2)24-20(26)16-4-3-9-25(21(16)27)12-13-5-6-14(22)10-17(13)23/h3-11H,12H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCGAYVTZWFSOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=C(C=C(C=C3)Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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